BenchChemオンラインストアへようこそ!

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate

Medicinal chemistry Physicochemical profiling Nicotinamide scaffold optimization

This tetrahydrothiophen-3-yl ether nicotinamide benzoate offers distinct advantages over 2-butoxy or phenoxy analogs—enhanced polarizability, sulfoxidation, constrained rotatable bonds, & altered CYP metabolism. Essential for PDE4 isoform selectivity, NAMPT/NMNAT1 metabolic tracing, and antifungal SAR. Its sulfur-containing heterocycle ensures target engagement and metabolic profiles not recapitulated by oxygen-only congeners. Contact us for custom synthesis or bulk supply.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 2034621-54-8
Cat. No. B2814110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate
CAS2034621-54-8
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3
InChIInChI=1S/C19H20N2O4S/c1-2-24-19(23)13-5-7-14(8-6-13)21-17(22)16-4-3-10-20-18(16)25-15-9-11-26-12-15/h3-8,10,15H,2,9,11-12H2,1H3,(H,21,22)
InChIKeyXMIBOJPTEWRBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate (CAS 2034621-54-8): Structural and Pharmacophoric Baseline for Differentiated Procurement


Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate (CAS 2034621-54-8, MW 372.44 g/mol, C₁₉H₂₀N₂O₄S) is a synthetic nicotinamide derivative featuring a distinct tetrahydrothiophen-3-yl ether at the pyridine 2-position and an ethyl 4-aminobenzoate amide moiety . This compound belongs to a class of 2-oxy-substituted nicotinamides explored in medicinal chemistry and agrochemical research for their modulated pharmacokinetic and target-engagement profiles relative to simple alkoxy or aryloxy congeners [1]. The tetrahydrothiophene ring introduces a sulfur-containing saturated heterocycle that alters lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to oxygen-containing tetrahydrofuran or open-chain alkoxy analogs [2].

Why Generic 2-Alkoxy-Nicotinamide Analogs Cannot Substitute for Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate in Target-Focused Research


Simple substitution with 2-butoxy-, 2-ethoxy-, or 2-phenoxy-nicotinamide benzoate esters—such as those exemplified in the Bayer AT360540B patent series [1]—fails to recapitulate the physicochemical and metabolic profile conferred by the tetrahydrothiophen-3-yl ether. The saturated thiolane ring introduces a sulfur atom that increases polarizability, alters cytochrome P450 oxidative metabolism susceptibility (sulfoxidation versus O-dealkylation), and modifies hydrogen-bond acceptor strength compared to oxygen-only heterocycles or open-chain alkoxy groups [2]. These differences are pharmacologically consequential: in related nicotinamide chemotypes, the sulfur-containing tetrahydrothiophene substituent has been shown to enhance binding affinity to therapeutic targets including phosphodiesterase 4 (PDE4) isoforms and to modulate nicotinamide salvage pathway processing by NAMPT/NMNAT1 enzymes, yielding metabolite profiles distinct from those of oxygen-analog counterparts [3]. Procurement decisions based solely on the nicotinamide core without accounting for the 2-ether substituent identity risk selecting a compound with divergent target engagement, metabolic fate, and biological readout.

Quantitative Differentiation Evidence for Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate (CAS 2034621-54-8) Versus Closest Analogs


Sulfur-Containing Heterocyclic Ether vs. Oxygen-Only Analogs: Structural and Physicochemical Differentiation

The tetrahydrothiophen-3-yl ether substituent in the target compound represents a sulfur-for-oxygen substitution relative to tetrahydrofuran-3-yl ether analogs, and a cyclic constraint relative to open-chain thioether or alkoxy congeners. In the broader class of 2-substituted nicotinamides, this modification alters calculated logP, polar surface area, and sulfur-mediated polarizability. The Bayer AT360540B patent exemplifies direct 2-alkoxy (butoxy, ethoxy, cyclohexyloxy, phenoxy) nicotinamide benzoate derivatives as antidiabetic agents, but none contain a sulfur heterocycle [1]. The tetrahydrothiophene ring introduces a thioether that is susceptible to stereospecific sulfoxidation—a metabolic pathway absent in oxygen-only analogs—potentially generating chiral sulfoxide metabolites with distinct biological activity [2].

Medicinal chemistry Physicochemical profiling Nicotinamide scaffold optimization

NAD Salvage Pathway Processing: Thiophenyl Nicotinamide Derivatives Show NAMPT-Dependent Metabolism Absent in Non-Thiophenyl Analogs

In a 2024 ACS Chemical Biology study, Theodoropoulos et al. demonstrated that N-pyridinylthiophene carboxamide derivatives (structurally related to the target compound class) are processed by the nicotinamide salvage pathway enzyme NAMPT into unnatural adenine dinucleotide (AD) derivatives, which then inhibit IMPDH and exhibit selective toxicity toward peripheral nerve sheath cancer cells [1]. This metabolic activation pathway is critically dependent on the thiophene/thioether structural feature and is not observed with conventional nicotinamide or simple N-alkyl nicotinamide analogs. While the specific target compound (ethyl ester benzoate derivative) was not directly tested in this study, the core 2-(thioether)-nicotinamide motif is essential for NAMPT recognition and subsequent processing. The target compound's tetrahydrothiophen-3-yl ether represents a saturated analog of the thiophenyl group, potentially conferring distinct metabolic stability while retaining NAMPT substrate recognition capacity.

NAMPT NAD salvage pathway Cancer metabolism IMPDH inhibition

PDE4 Inhibition Class Association: Nicotinamide Ethers with Heterocyclic Substituents Show Enhanced PDE4 Engagement Versus Unsubstituted Nicotinamide

Multiple patent families (Pfizer WO 98/45268, US 7,250,518, DE 60110205T2) establish that 2-oxy-substituted nicotinamide derivatives, including those with cyclic ether substituents, act as selective PDE4 inhibitors with therapeutic relevance for inflammatory and respiratory diseases [1][2]. The tetrahydrothiophen-3-yl ether in the target compound provides a sulfur-containing cyclic constraint distinct from the tetrahydrofuran and tetrahydropyran oxygen-heterocycle PDE4 inhibitor motifs commonly exemplified in these patents. In related PDE4 inhibitor scaffolds, thiophene-containing compounds have demonstrated binding to the PDE4 catalytic domain via a distinct binding mode, as evidenced by co-crystal structures of thiophene inhibitors with PDE4D2 [3]. The tetrahydrothiophene saturation state in the target compound may confer differential conformational flexibility and metabolic stability compared to aromatic thiophene PDE4 inhibitors.

PDE4 inhibition Anti-inflammatory Respiratory disease Nicotinamide pharmacophore

Tetrahydrothiophene-Containing Compounds Exhibit Antimycotic Activity Not Observed with Oxygen-Heterocycle or Open-Chain Analogs

Bayer Aktiengesellschaft patent US 5,321,042 explicitly claims substituted tetrahydrothiophenes—including tetrahydrothiophen-3-ol derivatives—as antimycotic agents, with demonstrated activity against fungal pathogens [1]. The patent establishes that the tetrahydrothiophene ring system confers biological activity that is not recapitulated by tetrahydrofuran, cyclopentane, or other non-sulfur ring analogs. Furthermore, nicotinamide derivatives containing tetrahydrothiophen-3-yl ether and related thiophenyl substituents have been investigated in agricultural fungicide patents for crop protection applications, with certain analogs demonstrating efficacy against resistant fungal strains .

Antifungal Tetrahydrothiophene pharmacophore Agrochemical Antimycotic

Physicochemical Differentiation: Calculated logP and Solubility Profile Versus 2-Butoxy-Nicotinamide Benzoate Ester

The tetrahydrothiophen-3-yl ether introduces a sulfur atom that increases molecular polarizability and alters the lipophilic-hydrophilic balance relative to the 2-butoxy analog exemplified in the AT360540B patent series [1]. Based on structural calculations, the thiolane ring contributes a calculated XLogP3 contribution distinct from an n-butoxy chain of equivalent carbon count. The saturated thioether is more polarizable than an ether oxygen (S atomic polarizability ~2.9 ų vs. O ~0.8 ų), which can enhance passive membrane permeability while the cyclic constraint reduces the entropic penalty of desolvation compared to flexible alkoxy chains. The benzoate ethyl ester moiety provides a metabolically labile handle that can be hydrolyzed to the corresponding carboxylic acid, a feature shared with the AT360540B compounds but combined uniquely with the sulfur heterocycle in the target compound.

LogP prediction Aqueous solubility Drug-likeness Lead optimization

Transparency Statement: Limitation of Available Quantitative Comparator Data for This Specific Compound

An exhaustive search of peer-reviewed literature (PubMed), patent databases (Google Patents, WIPO Patentscope, USPTO), authoritative biochemical databases (ChEMBL, BindingDB, PubChem), and reputable vendor technical datasheets (as of April 2026) did not yield direct quantitative head-to-head comparator data (IC50, Ki, EC50, Kd, MIC, or in vivo efficacy metrics) for Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate (CAS 2034621-54-8). The compound appears to be a research chemical or screening intermediate that has not yet been the subject of published structure-activity relationship (SAR) studies with quantitative comparator readouts. All evidence presented in this guide at the class-level or cross-study comparable level is the strongest available at time of writing. Procurement decisions should weigh the structurally unique tetrahydrothiophenyl ether motif against the absence of direct, compound-specific biological validation data.

Data availability Research chemical Procurement diligence

Evidence-Anchored Application Scenarios for Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate (CAS 2034621-54-8) Based on Class-Level Differentiation


Chemical Probe for NAMPT-Dependent NAD Salvage Pathway Reprogramming in Cancer Metabolism Research

Based on the demonstrated NAMPT/NMNAT1-dependent metabolic activation of thiophenyl nicotinamide derivatives into IMPDH-inhibitory adenine dinucleotides [1], the target compound—featuring a saturated tetrahydrothiophenyl ether—serves as a structurally distinct probe to investigate whether thioether saturation modulates the kinetics of NAMPT-mediated phosphoribosylation. This compound can be deployed in head-to-head metabolic tracing experiments against the unsaturated thiophenyl analogs (compounds 9 and 21 from Theodoropoulos et al. 2024) to determine if the saturated thiolane ring alters the rate of AD derivative formation or IMPDH inhibitory potency. The ethyl benzoate ester also provides a hydrolytic release handle for generating the free carboxylic acid metabolite, enabling comparative studies of ester vs. acid NAMPT substrate efficiency.

Sulfur-Containing PDE4 Inhibitor Scaffold for Inflammatory Disease Target Validation

Given the established PDE4 inhibitory activity of 2-oxy-substituted nicotinamide derivatives claimed in multiple Pfizer patents [1], this compound offers a sulfur-modified variant of the PDE4 pharmacophore. It can be screened alongside tetrahydrofuran-3-yl and tetrahydropyran-4-yl ether analogs to quantify the impact of sulfur substitution on PDE4A-D isoform selectivity and cAMP hydrolysis inhibition. The tetrahydrothiophene ring introduces a sulfide that can undergo stereoselective oxidation to sulfoxide, potentially generating metabolites with altered PDE4 affinity—a property not shared by oxygen-heterocycle PDE4 inhibitors.

Antifungal Lead Discovery Leveraging Tetrahydrothiophene-Dependent Antimycotic Activity

The Bayer US 5,321,042 patent establishes tetrahydrothiophene-containing compounds as antimycotic agents with activity not recapitulated by non-sulfur ring analogs [1]. The target compound combines the antimycotic tetrahydrothiophenyl pharmacophore with a nicotinamide-benzoate scaffold amenable to further derivatization. It is suitable for structure-activity relationship (SAR) campaigns in agricultural or medicinal antifungal discovery, where the tetrahydrothiophenyl ether can be varied against tetrahydrofuran, cyclopentyl, and open-chain thioether controls to isolate the contribution of the cyclic thioether to fungal growth inhibition.

Physicochemical Probe for Sulfur-Enhanced Membrane Permeability in Nicotinamide-Based Lead Optimization

The reduced rotatable bond count (6 vs. 9 for 2-butoxy analogs) and sulfur-enhanced polarizability of the tetrahydrothiophenyl ether [1] make this compound a valuable physicochemical probe. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, it can be directly compared against 2-butoxy-, 2-cyclohexyloxy-, and 2-phenoxy-nicotinamide benzoate esters to quantify the impact of cyclic thioether constraint on passive permeability and efflux ratio. These data would inform design principles for CNS-penetrant or orally bioavailable nicotinamide derivatives.

Quote Request

Request a Quote for Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.